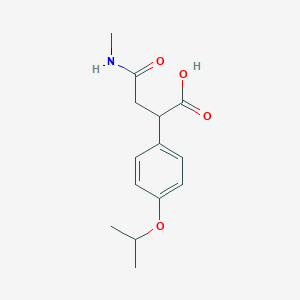
2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid often involves intricate processes to incorporate specific functional groups that define their chemical behavior. Analogous compounds have been synthesized through methods that highlight the versatility and adaptability of oxobutanoic acid derivatives in chemical synthesis. For example, various analogs of related compounds have been prepared to evaluate their activities and properties, showcasing the potential for modification and application of such molecules (Kuchař et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid is pivotal in determining their chemical and physical properties. Advanced techniques such as FT-IR, NMR, and X-ray diffraction have been employed to ascertain the configuration and structural nuances of these molecules. Detailed structural analysis has provided insights into the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, offering a comprehensive understanding of the molecule's behavior and reactivity (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving oxobutanoic acid derivatives highlight the reactivity and interaction potential of these compounds with various chemical agents. Studies have explored the synthesis pathways and reaction conditions that lead to the formation of specific derivatives, shedding light on the adaptability and functionalization capacity of these molecules. Such reactions not only underline the chemical versatility of oxobutanoic acid derivatives but also their potential in synthesizing new compounds with desired properties (Herrera & Baelo, 1985).
Physical Properties Analysis
The physical properties of 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid derivatives are crucial for their application and functionality. These properties, including melting points, solubility, and stability, are influenced by the molecular structure and composition of the compound. Understanding these properties facilitates the manipulation and application of these compounds in various contexts, enhancing their utility in chemical synthesis and application (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid and related compounds, such as reactivity with other chemicals, pH stability, and interaction with biological molecules, are fundamental to their application in various fields. These properties are determined by the functional groups present in the compound and their arrangement within the molecule. Investigating these properties provides insights into the potential uses of these compounds in chemical synthesis, pharmaceuticals, and other applications (Williams et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
Research on analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, similar in structure to the compound , evaluated their anti-inflammatory activity. The study highlighted the synthesis process and the comparative anti-inflammatory effects, indicating none of the analogs matched the activity level of the standard compound used in the study. The research provides insights into the chemical synthesis and potential anti-inflammatory applications of such compounds (Kuchař et al., 1995).
Analytical Applications in Agriculture
Another study focused on the synthesis of haptens for the development of an ELISA to analyze the organophosphorous insecticide fenthion in fruit samples. This research underscores the utility of chemical analogs in creating sensitive assays for agricultural sample analysis, demonstrating how derivatives of the chemical can be applied in environmental monitoring and food safety (Zhang et al., 2008).
Role in Apoptosis and Cellular Mediation
A study on 4-Methylthio-2-oxobutanoic acid, a precursor molecule related to the compound of interest, discussed its role as a cellular mediator of apoptosis in BAF3 lymphoid cells. This research highlights the biochemical pathways through which such compounds can induce cellular apoptosis, offering insights into their potential therapeutic applications and mechanistic roles in cell biology (Quash et al., 1995).
Enzyme Inhibition for Therapeutic Targets
Compounds structurally related to 2-(4-isopropoxyphenyl)-4-(methylamino)-4-oxobutanoic acid have been studied for their potential as enzyme inhibitors. For instance, derivatives of 2,4-dioxobutanoic acid were synthesized and evaluated for their inhibitory effects on glycolic acid oxidase, indicating potential therapeutic applications in treating disorders related to enzyme dysfunction (Williams et al., 1983).
Eigenschaften
IUPAC Name |
4-(methylamino)-4-oxo-2-(4-propan-2-yloxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(2)19-11-6-4-10(5-7-11)12(14(17)18)8-13(16)15-3/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZAHQSKLPOHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-4-oxo-2-[4-(propan-2-yloxy)phenyl]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

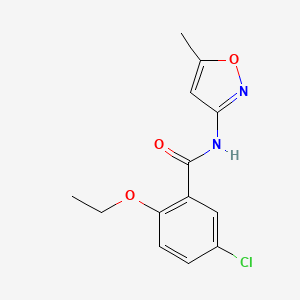

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)
![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)
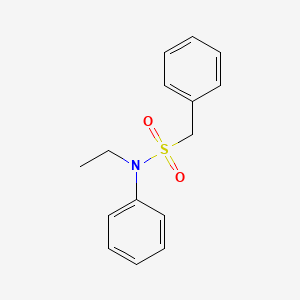
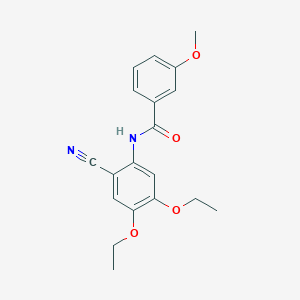
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
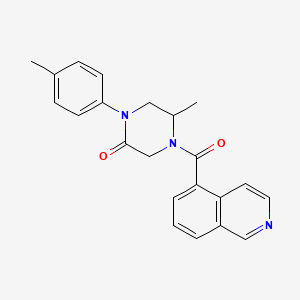
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
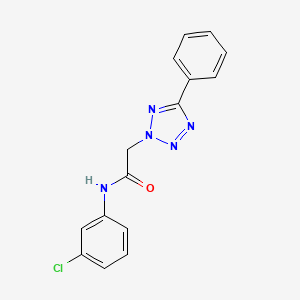
![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)
